Cas no 1333809-05-4 (tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate)

Tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate is a specialized carbamate derivative featuring a cyano-substituted phenylpropyl group, which enhances its utility in organic synthesis and pharmaceutical applications. The tert-butyl carbamate (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating controlled reactions in peptide and heterocycle synthesis. The presence of the cyano group introduces additional reactivity, making it valuable for nucleophilic additions or further functionalization. Its stable yet modifiable structure allows for precise modifications in complex molecular frameworks. This compound is particularly useful in medicinal chemistry for intermediate derivatization, offering versatility in the design of bioactive molecules.
tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate structure
1333809-05-4 structure
Product name:tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate
CAS No:1333809-05-4
MF:C19H27N3O3
MW:345.43598484993
CID:6222755
PubChem ID:53601485

tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate
    • AKOS033132701
    • tert-butyl N-[3-[(2-cyano-4-phenylbutan-2-yl)amino]-3-oxopropyl]carbamate
    • EN300-26684076
    • Z1171876065
    • 1333809-05-4
    • tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate
    • Inchi: 1S/C19H27N3O3/c1-18(2,3)25-17(24)21-13-11-16(23)22-19(4,14-20)12-10-15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3,(H,21,24)(H,22,23)
    • InChI Key: CJWCEAXZEKQTNG-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(NC(C#N)(C)CCC1C=CC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 345.20524173g/mol
  • Monoisotopic Mass: 345.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.2Ų

tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684076-0.05g
tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate
1333809-05-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate

Comprehensive Overview of tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate (CAS No. 1333809-05-4)

The compound tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate (CAS No. 1333809-05-4) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl group, a cyano functionality, and a phenylpropyl backbone, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly interested in this molecule due to its versatility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the key features of tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate is its role as a carbamate derivative. Carbamates are widely studied for their applications in medicinal chemistry, as they often exhibit enhanced stability and bioavailability compared to other functional groups. The presence of the cyano group further enhances its reactivity, enabling it to participate in various chemical transformations. This makes the compound a popular choice for researchers exploring novel synthetic pathways.

In recent years, the demand for tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate has grown alongside advancements in high-throughput screening and combinatorial chemistry. These techniques require diverse molecular libraries, and this compound's modular structure allows for easy derivatization. Additionally, its compatibility with green chemistry principles—such as reduced solvent usage and lower energy consumption—aligns with the growing emphasis on sustainable research practices.

The compound's phenylpropyl moiety is another area of interest, as it mimics structural motifs found in many natural products and pharmaceuticals. This similarity has led to investigations into its potential as a scaffold for designing new drugs targeting neurological and inflammatory disorders. Furthermore, the tert-butyl group provides steric hindrance, which can improve selectivity in biological interactions—a critical factor in drug development.

From a synthetic perspective, tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate is often utilized in peptide coupling reactions and protecting group strategies. Its stability under acidic and basic conditions makes it a reliable choice for multi-step syntheses. Researchers also appreciate its compatibility with modern catalytic methods, such as palladium-catalyzed cross-coupling, which expands its utility in creating complex molecular architectures.

As the pharmaceutical industry continues to explore personalized medicine and targeted therapies, compounds like tert-butyl N-{2-(1-cyano-1-methyl-3-phenylpropyl)carbamoylethyl}carbamate are gaining attention for their potential to address unmet medical needs. Its adaptability and robust chemical properties position it as a promising candidate for future innovations in drug design and development.

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